molecular formula C11H17BFNO3 B1446160 (3-Fluoro-4-(2-(isopropylamino)ethoxy)phenyl)boronic acid CAS No. 1704097-40-4

(3-Fluoro-4-(2-(isopropylamino)ethoxy)phenyl)boronic acid

Cat. No. B1446160
M. Wt: 241.07 g/mol
InChI Key: VZXAAHZOYPURJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(3-Fluoro-4-(2-(isopropylamino)ethoxy)phenyl)boronic acid” is a chemical compound used in scientific research . It exhibits perplexing properties and diverse applications, making it a valuable tool for studying various processes and reactions.


Synthesis Analysis

Boronic acids, including “(3-Fluoro-4-(2-(isopropylamino)ethoxy)phenyl)boronic acid”, can be used as building blocks and synthetic intermediates . The preparation of compounds with this chemical group is relatively simple and well known . For example, boronic acids can be used as a reactant in coupling reactions with arenediazonium tetrafluoroborates, iodonium salts, and iodanes .


Molecular Structure Analysis

The molecular structure of “(3-Fluoro-4-(2-(isopropylamino)ethoxy)phenyl)boronic acid” is represented by the formula C11H17BFNO3 . More detailed structural information may be available in specific scientific literature or databases.


Chemical Reactions Analysis

Boronic acids, such as “(3-Fluoro-4-(2-(isopropylamino)ethoxy)phenyl)boronic acid”, have been used in various chemical reactions. For instance, they can participate in Suzuki cross-coupling reactions with aryl and heteroaryl halides . They can also react with aryl aldehydes using a Ni catalyst to produce fluorodiarylmethanols .

Scientific Research Applications

  • Suzuki–Miyaura Coupling

    • Field : Organic Chemistry
    • Application : Boronic acids are widely used in Suzuki–Miyaura coupling, a popular method for forming carbon-carbon bonds . This reaction is particularly useful due to its mild conditions and tolerance for a variety of functional groups .
    • Method : The Suzuki–Miyaura coupling involves the reaction of an organoboron compound with an organic halide in the presence of a palladium catalyst . The boronic acid acts as a nucleophile, transferring an organic group to the palladium .
    • Results : This method has been used to create a wide variety of complex organic compounds, and is particularly useful in the synthesis of biologically active compounds .
  • Synthesis of Liquid Crystalline Fluorobiphenylcyclohexenes and Difluoroterphenyls

    • Field : Material Science
    • Application : Fluorophenylboronic acids have been used to synthesize novel liquid crystalline fluorobiphenylcyclohexenes and difluoroterphenyls .
    • Method : These compounds were synthesized using palladium-catalyzed cross-coupling reactions .
    • Results : The resulting compounds have potential applications in the field of liquid crystal displays .
  • Coupling Reactions with Arenediazonium Tetrafluoroborates and Iodonium Salts

    • Field : Organic Chemistry
    • Application : 4-Fluorophenylboronic acid can be used as a reactant in coupling reactions with arenediazonium tetrafluoroborates and iodonium salts .
    • Method : These reactions typically involve the use of a palladium catalyst and are performed under mild conditions .
    • Results : The products of these reactions can be used to synthesize a variety of complex organic compounds .
  • Synthesis of Biologically Active Terphenyls

    • Field : Medicinal Chemistry
    • Application : 4-Fluorophenylboronic acid can be used to synthesize novel biologically active terphenyls .
    • Method : These compounds are typically synthesized using palladium-catalyzed cross-coupling reactions .
    • Results : The resulting compounds have potential applications in the field of medicinal chemistry .
  • Synthesis of Antituberculosis Drugs

    • Field : Medicinal Chemistry
    • Application : Boronic acids have been used in the synthesis of antituberculosis drugs .
    • Method : The specific methods of synthesis can vary, but often involve the use of palladium-catalyzed cross-coupling reactions .
    • Results : The resulting compounds have potential applications in the treatment of tuberculosis .
  • Synthesis of Anticancer Drugs

    • Field : Medicinal Chemistry
    • Application : Boronic acids have been used in the synthesis of lactate dehydrogenase inhibitors for use against cancer cell proliferation .
    • Method : The specific methods of synthesis can vary, but often involve the use of palladium-catalyzed cross-coupling reactions .
    • Results : The resulting compounds have potential applications in the treatment of cancer .
  • Synthesis of PAI-1 Inhibitors

    • Field : Medicinal Chemistry
    • Application : Boronic acids have been used in the synthesis of nitro-phenoxybenzoic acid derivatives for PAI-1 inhibition .
    • Method : The specific methods of synthesis can vary, but often involve the use of palladium-catalyzed cross-coupling reactions .
    • Results : The resulting compounds have potential applications in the treatment of diseases related to PAI-1 .
  • Synthesis of Antituberculosis Drugs

    • Field : Medicinal Chemistry
    • Application : Boronic acids have been used in the synthesis of PA-824 analogs for use as antituberculosis drugs .
    • Method : The specific methods of synthesis can vary, but often involve the use of palladium-catalyzed cross-coupling reactions .
    • Results : The resulting compounds have potential applications in the treatment of tuberculosis .

Future Directions

The use of boron in the design of drugs is fairly recent, and most biological activities of these compounds have been reported over the last decade . Given the promising properties and applications of boronic acids, it is likely that their study will continue to be a significant area of research in medicinal chemistry .

properties

IUPAC Name

[3-fluoro-4-[2-(propan-2-ylamino)ethoxy]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17BFNO3/c1-8(2)14-5-6-17-11-4-3-9(12(15)16)7-10(11)13/h3-4,7-8,14-16H,5-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZXAAHZOYPURJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)OCCNC(C)C)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17BFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Fluoro-4-(2-(isopropylamino)ethoxy)phenyl)boronic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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